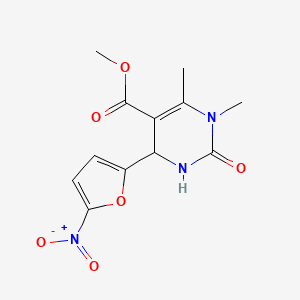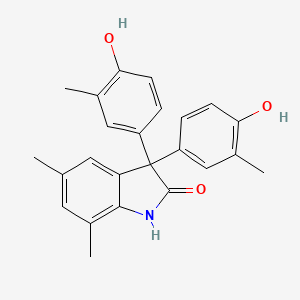![molecular formula C20H23NO3 B3926022 N-[2-(3-phenylpropoxy)phenyl]tetrahydrofuran-3-carboxamide](/img/structure/B3926022.png)
N-[2-(3-phenylpropoxy)phenyl]tetrahydrofuran-3-carboxamide
説明
GW501516 is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was initially developed as a potential treatment for metabolic disorders, such as obesity and diabetes. However, its ability to enhance endurance performance has also sparked interest in the sports and fitness communities. Despite its potential benefits, the use of GW501516 in humans is currently prohibited by the World Anti-Doping Agency due to concerns over its safety and potential for abuse.
作用機序
GW501516 works by activating the PPARδ receptor, which plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of this receptor leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance performance and insulin sensitivity. Additionally, activation of PPARδ has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its metabolic effects, GW501516 has been shown to have a number of other physiological effects. Animal studies have demonstrated that GW501516 can increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, leading to increased energy expenditure and improved endurance performance. Additionally, GW501516 has been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and increasing the expression of anti-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using GW501516 in lab experiments is its high selectivity for the PPARδ receptor, which reduces the risk of off-target effects. Additionally, GW501516 has been shown to have a favorable safety profile in animal studies, with no evidence of toxicity or adverse effects on organ function. However, one limitation of using GW501516 in lab experiments is its relatively short half-life, which can make it difficult to achieve stable plasma concentrations over an extended period of time.
将来の方向性
There are a number of potential future directions for research on GW501516. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and diabetes. Additionally, GW501516 may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease. Further research is also needed to better understand the long-term safety and efficacy of GW501516, as well as its potential for abuse in the sports and fitness communities.
In conclusion, GW501516 is a synthetic chemical compound that has gained attention in the scientific community for its potential applications in medical research. Its ability to activate the PPARδ receptor has been shown to improve glucose metabolism, insulin sensitivity, and endurance performance, among other effects. While there are potential benefits to using GW501516 in lab experiments, more research is needed to fully understand its safety and efficacy.
科学的研究の応用
GW501516 has been studied extensively for its potential applications in medical research. It has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes, making it a promising candidate for the treatment of metabolic disorders. Additionally, GW501516 has been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-[2-(3-phenylpropoxy)phenyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c22-20(17-12-14-23-15-17)21-18-10-4-5-11-19(18)24-13-6-9-16-7-2-1-3-8-16/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYPFFKFXIAVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=CC=C2OCCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-chlorobenzyl)thio]-6-(3-phenyl-1H-pyrazol-4-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925943.png)
![N-(2-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3925946.png)
![7-{(4-bromophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3925952.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2,4-dichlorophenyl)urea](/img/structure/B3925954.png)

![{2-[10-bromo-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetic acid](/img/structure/B3925974.png)
![6-(2-chloro-4,5-dimethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925979.png)
![2-[(cyclohexyloxy)carbonyl]phenyl nicotinate](/img/structure/B3925987.png)
![3-(allylthio)-6-ethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3925999.png)
![3-(benzylthio)-6-(3,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926005.png)

![10-bromo-6-(2,4-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926010.png)
![7-[(4-ethoxyphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3926023.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3926031.png)